molecular formula C9H12BrN3O B4421690 N-(5-bromopyridin-2-yl)-2-(dimethylamino)acetamide

N-(5-bromopyridin-2-yl)-2-(dimethylamino)acetamide

Cat. No.: B4421690
M. Wt: 258.12 g/mol
InChI Key: OXTNEGZWYXPGPD-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-2-(dimethylamino)acetamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a dimethylamino group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-2-(dimethylamino)acetamide typically involves the bromination of 2-aminopyridine followed by acylation with dimethylaminoacetyl chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-2-(dimethylamino)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(5-bromopyridin-2-yl)-2-(dimethylamino)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2-(dimethylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloropyridin-2-yl)-2-(dimethylamino)acetamide
  • N-(5-fluoropyridin-2-yl)-2-(dimethylamino)acetamide
  • N-(5-iodopyridin-2-yl)-2-(dimethylamino)acetamide

Uniqueness

N-(5-bromopyridin-2-yl)-2-(dimethylamino)acetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom can participate in specific substitution and coupling reactions that may not be feasible with other halogens .

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-(dimethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c1-13(2)6-9(14)12-8-4-3-7(10)5-11-8/h3-5H,6H2,1-2H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTNEGZWYXPGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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